molecular formula C14H11Cl2N3O B1591228 Fast Red Violet LB Salt CAS No. 32348-81-5

Fast Red Violet LB Salt

Cat. No. B1591228
CAS RN: 32348-81-5
M. Wt: 308.2 g/mol
InChI Key: SARKXLKWFKNUMR-UHFFFAOYSA-N
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Description

Fast Red Violet LB Salt, also known as 4′-amino-2′-chloro-5′-methylbenzanilide, is a lipophilic amine with an aromatic system of moderate size and a hydrophilic diazonium cation . The diazonium salt is available commercially as a zinc chloride double salt . It comprises ≥90% dye content .


Synthesis Analysis

Fast Red Violet LB Salt is suitable for quantitating alkaline phosphatase through histochemical, hematological, histological, and flow cytometric methods . It has been used to study the role of TNF-α during fracture healing . It has also been used for the detection of tartrate-resistant acid phosphatase (TRAP) in tissue sections .


Molecular Structure Analysis

The linear formula of Fast Red Violet LB Salt is C14H11Cl2N3O · ½ZnCl2 . Its molecular weight is 376.31 .


Chemical Reactions Analysis

Fast Red Violet LB Salt has been used for the detection of tartrate-resistant acid phosphatase (TRAP) in tissue sections .


Physical And Chemical Properties Analysis

Fast Red Violet LB Salt is a powder with a dye content of ≥90% . It is soluble in water at a concentration of 1 mg/mL . The storage temperature is room temperature .

Scientific Research Applications

Enzymatic Assays and Biochemical Studies

  • Serum Glutamic-Oxalacetic Transaminase Assay : Fast Red Violet LB Salt has been utilized as an inexpensive dye in the determination of enzymatically generated oxalacetic acid, indicating its potential for cost-effective and efficient biochemical assays (Lombarts & Peters, 1971).
  • Histochemical Demonstration for N-Acetyl-β-Hexosaminidase : A modification of Hayashi's technique using Fast Red Violet LB Salt for β-hexosaminidase activity demonstrated its effectiveness in histochemical methods. This suggests its utility in detailed tissue analysis and enzyme localization studies (Katayama, Kobatake, & Shida, 1976).
  • Non-Specific Esterases Study : Fast Red Violet LB Salt, in combination with naphthol AS-D acetate, has been employed to biochemically study non-specific esterases, showcasing its applicability in enzyme kinetics and function research (James & Smith, 2005).

Potential Applications in Energy Generation

  • Reverse Electrodialysis (RED) : While direct references to Fast Red Violet LB Salt in the context of RED are limited, research on the use of salt gradients for energy generation through RED highlights the potential for investigating various salts, including Fast Red Violet LB Salt, for enhancing RED efficiency and performance. Studies on the effects of different aqueous solutions of salts and salt mixtures in RED systems for closed-loop applications provide insights into optimizing energy generation from salinity gradients (Micari et al., 2018).

Safety And Hazards

Fast Red Violet LB Salt is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Met. Corr. 1, Skin Irrit. 2, STOT SE 3 . It is suspected of causing cancer . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding generation of dust, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-benzamido-5-chloro-2-methylbenzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKXLKWFKNUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585155
Record name 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fast Red Violet LB Salt

CAS RN

32348-81-5
Record name 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fast Red Violet LB Salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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